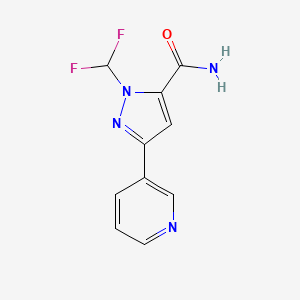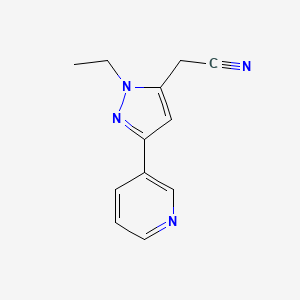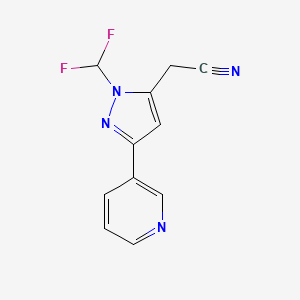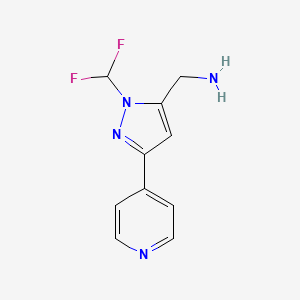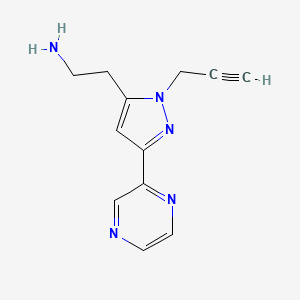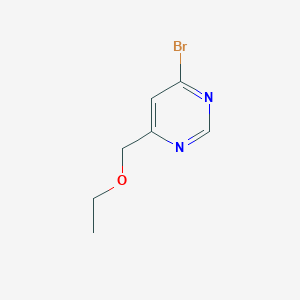
4-Bromo-6-(ethoxymethyl)pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(ethoxymethyl)pyrimidine” consists of a pyrimidine ring, which is a heterocyclic aromatic compound, substituted with a bromine atom and an ethoxymethyl group.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, pyrimidine derivatives in general participate in a variety of chemical reactions. These include oxidative annulation and various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations .Scientific Research Applications
Synthesis and Anti-inflammatory Activities
Pyrimidines, including 4-Bromo-6-(ethoxymethyl)pyrimidine, play a significant role in pharmaceutical chemistry due to their wide range of pharmacological effects. Rashid et al. (2021) reviewed the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of various inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. This extensive review offers valuable insights into the development of new pyrimidine analogs as anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).
Anti-Alzheimer's Potential
Pyrimidine derivatives are also explored for their potential in addressing neurological disorders such as Alzheimer's disease. Das et al. (2021) highlighted the significance of pyrimidine scaffolds in medicinal chemistry, focusing on their utility in synthesizing compounds with anti-Alzheimer's activity. The review emphasizes the SAR-based approach to understanding the pharmacological advancements of pyrimidine moiety as therapeutic agents against Alzheimer's, suggesting a promising direction for future research in this area (Das et al., 2021).
Anticancer Applications
Kaur et al. (2014) discussed the anticancer potential of pyrimidines, focusing on their application in diverse scaffolds. The review covers the patent literature on pyrimidine-based anticancer agents, presenting the structure of potent compounds, their mechanisms of action, and their potential as future drug candidates. This compilation is crucial for medicinal chemists working on the design and synthesis of anticancer drugs, highlighting the importance of pyrimidine derivatives in cancer therapy (Kaur et al., 2014).
Pharmacological Diversity
Chiriapkin (2022) provided a systematic analysis of pyrimidine derivatives from a pharmacological perspective, outlining their extensive range of activities, including antiviral, antimicrobial, antitumor, and antifungal effects. The review suggests that the pyrimidine core is a promising scaffold for developing new biologically active compounds, demonstrating the versatility and significance of pyrimidine derivatives in medical practice (Chiriapkin, 2022).
Properties
IUPAC Name |
4-bromo-6-(ethoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-11-4-6-3-7(8)10-5-9-6/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNUANSIFYMNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481679.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481681.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481683.png)
![(1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1481684.png)
![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481685.png)
![1-(prop-2-yn-1-yl)-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481687.png)
